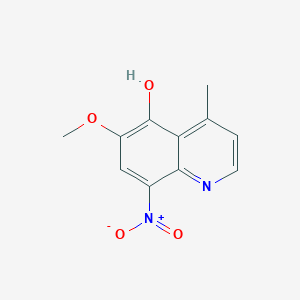
6-methoxy-4-methyl-8-nitroquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-methoxy-4-methyl-8-nitroquinolin-5-ol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with substituents at specific positions, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-8-nitroquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-methoxyquinoline, followed by methylation and hydroxylation steps. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
化学反応の分析
Types of Reactions
6-methoxy-4-methyl-8-nitroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-quinolinone.
Reduction: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-methoxy-4-methyl-8-nitroquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer and malaria.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-methoxy-4-methyl-8-nitroquinolin-5-ol involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
6-Methoxy-8-nitroquinoline: Shares similar structural features but lacks the methyl and hydroxyl groups.
8-Nitroquinoline: Lacks the methoxy, methyl, and hydroxyl groups but retains the nitro group.
5-Hydroxy-6-methoxy-8-nitroquinoline: Similar structure but without the methyl group
Uniqueness
6-methoxy-4-methyl-8-nitroquinolin-5-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to unique electronic properties, making it a versatile compound for various applications .
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
6-methoxy-4-methyl-8-nitroquinolin-5-ol |
InChI |
InChI=1S/C11H10N2O4/c1-6-3-4-12-10-7(13(15)16)5-8(17-2)11(14)9(6)10/h3-5,14H,1-2H3 |
InChIキー |
JGJUFNZJBLULLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














